molecular formula C21H24N2O3S B7714098 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzenesulfonamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzenesulfonamide

Cat. No. B7714098
M. Wt: 384.5 g/mol
InChI Key: OYKVNNVWAJIFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzenesulfonamide, commonly known as PMSF, is a chemical compound that has been widely used in scientific research for several decades. PMSF is a serine protease inhibitor that is commonly used to inhibit proteases in biological samples.

Mechanism of Action

PMSF inhibits serine proteases by reacting with the active site of the enzyme. PMSF forms a covalent bond with the serine residue of the enzyme, which inhibits the protease activity. PMSF is a reversible inhibitor and can be removed by dialysis or by adding excess substrate.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. PMSF has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of phospholipase A2 and acetylcholinesterase. PMSF has been shown to induce apoptosis in several cancer cell lines.

Advantages and Limitations for Lab Experiments

PMSF has several advantages for lab experiments. It is a reversible inhibitor and can be easily removed by dialysis or by adding excess substrate. PMSF is stable at a wide range of pH and temperature conditions, which makes it suitable for use in a variety of experiments. However, PMSF has several limitations. It is not effective against all proteases and may not be suitable for use in all experiments. PMSF can also be toxic to cells at high concentrations.

Future Directions

There are several future directions for research on PMSF. One area of research could be the development of more potent and selective inhibitors of serine proteases. Another area of research could be the development of PMSF derivatives with improved pharmacokinetic properties. PMSF could also be used in combination with other inhibitors to target multiple proteases simultaneously. Finally, PMSF could be used in the development of new cancer therapies.

Synthesis Methods

PMSF is synthesized by reacting 4-methyl-N-propylbenzenesulfonamide with 2-hydroxy-7-methylquinoline-3-carbaldehyde in the presence of sodium borohydride. The reaction is carried out in anhydrous methanol under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

PMSF is commonly used in scientific research as a serine protease inhibitor. It is used to inhibit proteases in biological samples to prevent protein degradation during sample preparation. PMSF is also used to inhibit proteases during protein purification to prevent degradation of the target protein. PMSF is commonly used in biochemical and molecular biology research.

properties

IUPAC Name

4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-4-11-23(27(25,26)19-9-6-15(2)7-10-19)14-18-13-17-8-5-16(3)12-20(17)22-21(18)24/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKVNNVWAJIFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylbenzenesulfonamide

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